![molecular formula C16H15N3O2S2 B2847586 N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide CAS No. 2034322-39-7](/img/structure/B2847586.png)
N-([2,4'-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-([2,4’-bipyridin]-4-ylmethyl)-5-methylthiophene-2-sulfonamide” is a complex organic compound. It likely contains a bipyridine moiety, which is a type of organic compound with the formula (C5H4N)2 . Bipyridines are colorless solids that are soluble in organic solvents . They are mainly used as precursors to N, N ′-dimethyl-4,4′-bipyridinium, known as paraquat .
Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. Bipyridine, for instance, is a heterocyclic compound with two pyridine rings linked to each other .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Bipyridine derivatives are known to undergo various types of reactions, including redox reactions and precipitation reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Bipyridine derivatives, for instance, have unique properties such as redox activity and electrochromic aptitude .
Scientific Research Applications
Synthesis and Antiviral Activity
- Synthesis of Sulfonamide Derivatives : Research on the synthesis of new sulfonamide derivatives, such as 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives, has shown potential antiviral activities. These compounds were synthesized in a multi-step process and tested for their anti-tobacco mosaic virus activity, highlighting the potential of sulfonamides in antiviral research (Chen et al., 2010).
Heterocyclic Compound Synthesis
- One-Pot Synthesis of Heterocyclic Sulfonamides : The development of one-pot synthesis methods for N-(Imidazo[1,2-a]pyridin-3-yl) and N-(Imidazo[2,1-b][1,3]thiazol-5-yl)sulfonamides demonstrates the versatility of sulfonamides in synthesizing complex heterocyclic compounds. These methods provide efficient pathways to novel compounds with potential applications in medicinal chemistry (Rozentsveig et al., 2013).
Metal Complexation and Catalysis
- Metal Complexation with Sulfonamides : Studies on the complexation of sulfonamides with metals, such as nickel (Ni) and iron (Fe) ions, have explored their potential applications in catalysis and the pharmaceutical industry. The research focused on synthesizing and characterizing complexes to understand the interaction between sulfonamides and metals, potentially leading to applications in catalysis and as pharmaceutical agents (Orie et al., 2021).
Environmental Science
- Incorporation into Organic Matter : Research into the chemical incorporation of sulfonamide antimicrobials into natural organic matter suggests important implications for the environmental fate of these compounds. The studies investigated the mechanisms through which sulfonamides can be covalently coupled to organic matter, affecting their mobility and activity in soil and sediment environments (Bialk et al., 2007).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-methyl-N-[(2-pyridin-4-ylpyridin-4-yl)methyl]thiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-12-2-3-16(22-12)23(20,21)19-11-13-4-9-18-15(10-13)14-5-7-17-8-6-14/h2-10,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIBQFDHQWXSSHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)S(=O)(=O)NCC2=CC(=NC=C2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


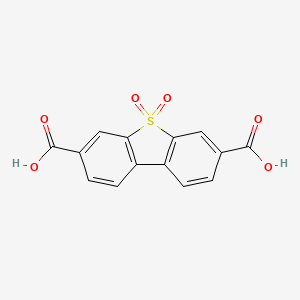
![2-[2-(3-Bromo-2-thienyl)-2-oxoethyl]-3-methylnaphthoquinone](/img/structure/B2847507.png)
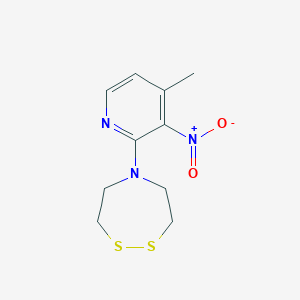
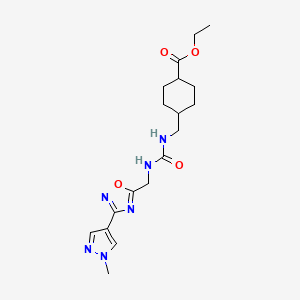
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-2,4-dimethoxybenzamide](/img/structure/B2847512.png)

![2-[[1-(9-Methylpurin-6-yl)piperidin-3-yl]methoxy]pyridine-4-carbonitrile](/img/structure/B2847514.png)
![5-Oxo-5-[3-oxo-2-(2-oxo-2-propoxyethyl)-1-piperazinyl]pentanoic acid](/img/structure/B2847515.png)

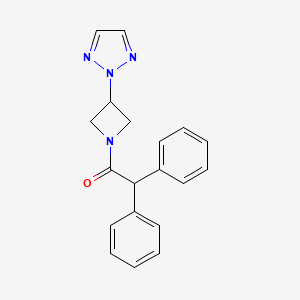

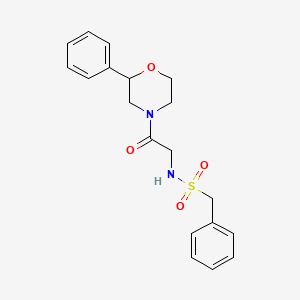
![2-{[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2847525.png)